Cas no 2228214-48-8 (2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine)

2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine
- 2228214-48-8
- EN300-1810899
- 2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine
-
- インチ: 1S/C10H14N2O2/c1-10(6-11-7-10)14-9-5-3-4-8(12-9)13-2/h3-5,11H,6-7H2,1-2H3
- InChIKey: OWCAWGGPZSSZGZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(N=1)OC)C1(C)CNC1
計算された属性
- 精确分子量: 194.105527694g/mol
- 同位素质量: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 43.4Ų
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810899-0.5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1810899-10.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 10g |
$5897.0 | 2023-05-23 | ||
Enamine | EN300-1810899-0.05g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1810899-0.1g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1810899-5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1810899-0.25g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1810899-5.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 5g |
$3977.0 | 2023-05-23 | ||
Enamine | EN300-1810899-2.5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1810899-1.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 1g |
$1371.0 | 2023-05-23 | ||
Enamine | EN300-1810899-1g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 1g |
$914.0 | 2023-09-19 |
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridineに関する追加情報
Introduction to 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine (CAS No. 2228214-48-8)
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine, identified by its Chemical Abstracts Service (CAS) number 2228214-48-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule combines a pyridine core with functional groups that make it a promising candidate for various therapeutic applications. The presence of a methoxy group and an azetidine moiety appended to the pyridine ring introduces unique electronic and steric properties, which are critical in modulating its biological activity.
The structural features of 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine have garnered attention in recent years due to its potential in targeting multiple disease pathways. Specifically, the azetidine ring enhances binding affinity to certain enzymes and receptors, while the methoxy group serves as a metabolic handle, improving pharmacokinetic profiles. This compound exemplifies the growing trend in medicinal chemistry toward designing molecules with enhanced selectivity and reduced off-target effects.
Recent advancements in computational chemistry and molecular modeling have further illuminated the therapeutic potential of 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine. Studies indicate that this molecule exhibits inhibitory activity against several key enzymes implicated in inflammation, cancer, and neurodegenerative diseases. For instance, preliminary docking studies suggest that it may interact with janus kinases (JAKs), which are central mediators in inflammatory signaling cascades. The 3-methylazetidin-3-yl substituent appears to be particularly crucial in facilitating such interactions, making this compound a valuable scaffold for further derivatization.
The pharmaceutical industry has been increasingly interested in developing small molecules that can modulate post-translational modifications, such as phosphorylation. 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine shows promise in this regard, as its structural motif resembles known kinase inhibitors. The pyridine oxime functionality is particularly noteworthy, as it has been shown to form stable coordination complexes with metal ions involved in enzymatic reactions. This property could be leveraged to develop novel therapeutic agents with improved binding affinities and selectivities.
In addition to its kinase inhibition potential, 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine has been explored for its antimicrobial properties. Emerging research suggests that the combination of the pyridine ring, methoxy group, and azetidine moiety disrupts bacterial cell wall synthesis by interfering with essential metabolic pathways. This makes it a candidate for developing new antibiotics against resistant strains of pathogens. The compound’s ability to cross biological membranes also enhances its bioavailability, ensuring efficient delivery to target sites.
The synthesis of 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine presents an intriguing challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step sequences that require precise control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined the process, making it more scalable and cost-effective. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient formation of carbon-carbon bonds critical to the molecule’s core structure.
From a regulatory perspective, 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine (CAS No. 2228214-48-8) must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current research protocols emphasize structure-based drug design principles, where computational modeling is used to predict how modifications to the molecule will affect its pharmacological properties. This approach not only accelerates the drug discovery process but also reduces the likelihood of costly failures during later stages of development.
The future prospects for 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine are promising, with ongoing studies exploring its potential in treating a wide range of diseases. Its versatility as a scaffold for drug design allows medicinal chemists to tailor its properties for specific therapeutic needs. Whether through modifying the length or substitution pattern of the side chains or introducing additional functional groups, this compound offers a rich foundation for innovation.
In conclusion, 2-methoxy-6-(3-methylazetidin-3-yloxypyridine, CAS No. 2228214-48-8), represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity position it as a key player in next-generation drug development efforts aimed at addressing unmet medical needs across multiple therapeutic areas.
2228214-48-8 (2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine) Related Products
- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)




